(-)-Tramadol Hydrochloride

Description

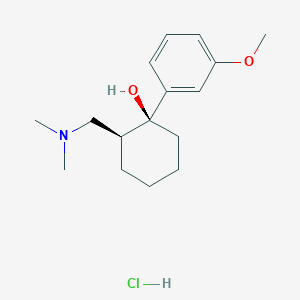

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-KUARMEPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-47-0 | |

| Record name | tramadol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Synthesis and Enantiomeric Preparation of Tramadol Hydrochloride

Synthetic Routes for Racemic Tramadol (B15222) Hydrochloride

The industrial synthesis of tramadol typically begins with the preparation of a racemic mixture, from which the desired isomers are later separated. The core of this synthesis involves two key chemical transformations: a Mannich reaction to form a key intermediate, followed by a Grignard reaction to construct the final carbon skeleton.

Mannich Reaction Methodologies for Precursors

The initial step in tramadol synthesis is the Mannich reaction, a three-component condensation reaction. nih.gov This reaction involves cyclohexanone (B45756), formaldehyde, and dimethylamine (B145610), typically in the form of its hydrochloride salt. ub.eduyoutube.com The reaction is generally carried out under acidic conditions. nih.gov The product of this reaction is 2-(dimethylaminomethyl)cyclohexanone, a crucial intermediate often referred to as the "Mannich base". ub.edugoogle.com

The mechanism involves the formation of an iminium cation from the reaction of dimethylamine and formaldehyde, which then acts as an electrophile and reacts with the enol form of cyclohexanone. nih.gov This process efficiently introduces the dimethylaminomethyl group onto the cyclohexanone ring, a key structural feature of tramadol. nih.govub.edu The resulting Mannich base can be isolated as its hydrochloride salt. google.com

Table 1: Mannich Reaction for Tramadol Precursor

| Reactants | Product | Reaction Type |

|---|---|---|

| Cyclohexanone, Formaldehyde, Dimethylamine Hydrochloride | 2-(dimethylaminomethyl)cyclohexanone hydrochloride | Mannich Reaction |

Grignard Reaction Approaches for Core Structure Formation

The second major step is a Grignard reaction, which is used to introduce the 3-methoxyphenyl (B12655295) group and create the tertiary alcohol functionality of the tramadol core structure. ub.edu This involves reacting the previously synthesized Mannich base, 2-(dimethylaminomethyl)cyclohexanone, with a Grignard reagent prepared from 3-bromoanisole (B1666278) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). ub.edugoogle.com Alternatively, organolithium reagents derived from 3-bromoanisole can also be employed. nsc.ruresearchgate.net

The Grignard reagent, 3-methoxyphenylmagnesium bromide, acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanone derivative. ub.edu This reaction results in the formation of a mixture of cis and trans diastereomers of tramadol. ub.edunih.gov The ratio of these isomers can be influenced by the reaction conditions. nsc.ru The desired product, (±)-cis-tramadol, is typically the major product of the synthesis. google.com After the reaction, an acidic workup is performed to neutralize the intermediate magnesium alkoxide and yield the final tramadol base. google.com The hydrochloride salt is then formed by treating the base with hydrochloric acid. google.com

Table 2: Grignard Reaction for Tramadol Synthesis

| Reactants | Product | Reaction Type |

|---|---|---|

| 2-(dimethylaminomethyl)cyclohexanone, 3-methoxyphenylmagnesium bromide | (±)-cis/trans-Tramadol | Grignard Reaction |

Enantioselective Synthesis of (-)-Tramadol (B15223) Hydrochloride

Chiral Resolution Techniques for Enantiomer Separation

The most common method for obtaining enantiomerically pure (-)-tramadol is through the chiral resolution of the racemic mixture. This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

Several chiral acids have been investigated for the resolution of tramadol enantiomers. These include tartaric acid and its derivatives, as well as mandelic acid. google.comgoogle.com For instance, di-p-toluoyl-tartaric acid (DTTA) has been shown to be a highly effective resolving agent for tramadol. researchgate.net The process typically involves reacting the racemic tramadol base with one enantiomer of the chiral acid. This forms a pair of diastereomeric salts that have different physical properties, such as solubility, allowing for their separation. researchgate.net Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure tramadol.

Capillary zone electrophoresis (CZE) using cyclodextrins as chiral selectors is another technique that has been successfully employed for the enantiomeric separation of tramadol and its metabolites. nih.gov

Asymmetric Synthesis Strategies and Chiral Catalysis

While less common in large-scale industrial production, asymmetric synthesis offers a more direct route to enantiomerically pure (-)-tramadol, avoiding the need for resolution. These methods involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions.

Academic Synthesis of Key Metabolites and Analogues for Research

The synthesis of tramadol's metabolites and various analogues is crucial for understanding its mechanism of action, metabolism, and for the development of new analgesic agents. redalyc.orgscielo.org.mxscielo.org.mx The primary metabolites of tramadol are O-desmethyltramadol (M1) and N-desmethyltramadol (M2). wikipedia.orgdrugbank.com

The synthesis of these metabolites often follows similar synthetic pathways to tramadol itself, but with modified starting materials. For example, to synthesize O-desmethyltramadol (M1), the Grignard reagent would be prepared from a protected 3-bromophenol, with the protecting group being removed in a later step. redalyc.org For the synthesis of N-desmethyltramadol (M2), the Mannich reaction would be performed with a different amine, such as N-methylbenzylamine, followed by a debenzylation step. redalyc.org

Researchers have also synthesized a variety of tramadol analogues by modifying different parts of the molecule, such as the N-substituents or the aromatic ring, to investigate structure-activity relationships. redalyc.orgscielo.org.mxscielo.org.mxresearchgate.net These studies are essential for the rational design of new drugs with improved therapeutic profiles. researchgate.net

O-Desmethyltramadol (M1) Analogues

O-Desmethyltramadol (M1) is a principal metabolite of tramadol. sci-hub.se The synthesis of M1 and its analogues generally starts with 2-dimethylaminomethylcyclohexanone. redalyc.orgscielo.org.mx A key synthetic route involves the O-demethylation of tramadol itself. One patented process describes heating tramadol with potassium hydroxide (B78521) in ethylene (B1197577) glycol to cleave the methyl ether and produce O-Desmethyltramadol. google.com

Alternatively, analogues can be built from the ground up. The synthesis of O-benzyl-O-demethyltramadol, for instance, involves coupling 2-dimethylaminomethylcyclohexanone with an organolithium derivative of 3-bromobenzyloxybenzene. redalyc.orgscielo.org.mx The resulting O-benzyl protected compound can then be deprotected, for example through hydrogenation using a palladium on charcoal catalyst, to yield O-Desmethyltramadol. redalyc.org This modular approach allows for the creation of various O-substituted analogues. A study by Alvarado et al. describes the synthesis of several such compounds, with their physical properties summarized in the table below. researchgate.netredalyc.orgscielo.org.mx

| Compound Name | Starting Aminoketone | Coupling Partner (as Organolithium Derivative) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| O-Demethyltramadol hydrochloride (M1) | 2-dimethylaminomethylcyclohexanone | 3-bromo-tert-butyldimethylsilyloxybenzene | 60 | 203-205 | redalyc.org |

| O-Ethyl-O-demethyltramadol hydrochloride | 2-dimethylaminomethylcyclohexanone | 3-bromoethoxybenzene | 63 | 200-202 | redalyc.org |

| O-Benzyl-O-demethyltramadol hydrochloride | 2-dimethylaminomethylcyclohexanone | 3-bromobenzyloxybenzene | 61 | 141-143 | redalyc.org |

N-Desmethyltramadol (M2) Analogues

N-Desmethyltramadol (M2) is another key metabolite of tramadol. sci-hub.se The synthesis of M2 analogues typically requires a different starting aminoketone. The process reported by Alvarado et al. begins with the Mannich reaction of cyclohexanone, paraformaldehyde, and N-methylbenzylamine hydrochloride to produce 2-(N-benzyl, N-methyl)aminomethylcyclohexanone. redalyc.orgscielo.org.mx

This aminoketone is then coupled with an organolithium derivative, such as that from 3-bromoanisole, to form N-benzyl-N-desmethyltramadol. redalyc.org The N-benzyl group serves as a protecting group and can be subsequently removed via catalytic hydrogenation to yield N-desmethyltramadol (M2). redalyc.org This synthetic strategy allows for the creation of various N-substituted analogues.

| Compound Name | Starting Aminoketone | Coupling Partner (as Organolithium Derivative) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| N-Desmethyltramadol hydrochloride (M2) | 2-(N-benzyl, N-methyl)aminomethylcyclohexanone | 3-bromoanisole (followed by debenzylation) | 72 | 170-173 | redalyc.org |

| N-Benzyl-N-desmethyltramadol hydrochloride | 2-(N-benzyl, N-methyl)aminomethylcyclohexanone | 3-bromoanisole | 65 | 172-175 | redalyc.org |

N-Phenylalkyl Substituted Derivatives and Other Novel Scaffolds

Further exploration of the tramadol structure has involved replacing the N-methyl groups with larger N-phenylalkyl substituents. A study by Shen et al. reported the design and synthesis of a series of these derivatives to investigate their structure-activity relationship. nih.gov Their research, which involved molecular docking studies, found that substituting the nitrogen atom with groups like a phenethyl group could influence the compound's interaction with opioid receptors. sci-hub.senih.gov The synthesis involved N-demethylation of tramadol followed by N-alkylation with the desired phenylalkyl halide. nih.gov This work suggested that unlike morphine, where bulky N-substituents can enhance activity, the structure-activity relationship for tramadol is different. nih.gov

Beyond simple substitutions, researchers have also incorporated the core tramadol structure into entirely new chemical scaffolds. This "scaffold hopping" is a strategy in medicinal chemistry to discover novel compounds with potentially different properties. niper.gov.in Examples include the synthesis of novel thiazole (B1198619) derivatives that contain a tramadol moiety, creating a hybrid chemical structure. xianshiyoudaxuexuebao.com These more complex derivatives significantly alter the chemical architecture of the original compound, aiming to explore new chemical space. niper.gov.inrsc.org

Stereochemical Aspects and Enantiomeric Purity of Tramadol Hydrochloride

Enantiomeric Forms and Stereogenic Centers within the Tramadol (B15222) Molecular Structure

Tramadol, with the chemical name (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride, is a synthetic compound characterized by a 1,1,2-trisubstituted cyclohexane (B81311) ring. acs.org The molecular structure of tramadol contains two stereogenic centers, or chiral centers, on the cyclohexane ring. wikipedia.orgresearchgate.net The presence of these two distinct chiral centers means that tramadol can exist as four different stereoisomers. acs.orgunodc.org These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other.

The four stereoisomers are:

(1R,2R)-isomer and (1S,2S)-isomer

(1R,2S)-isomer and (1S,2R)-isomer wikipedia.org

The relationship between these pairs is diastereomeric. The commercially available form of tramadol is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. researchgate.net This specific pair is also referred to as the (±)-cis-racemate. acs.org The synthesis process primarily yields a 1:1 mixture of the (1R,2R)-(+)-isomer and the (1S,2S)-(−)-isomer, with smaller quantities of the diastereomeric trans-racemate also being formed. wikipedia.org The cis and trans nomenclature refers to the spatial relationship between the hydroxyl group at C1 and the dimethylaminomethyl group at C2. acs.orgresearchgate.net In the cis-racemate, both the hydroxyl and dimethylaminomethyl groups are on the same side of the cyclohexane ring's plane. researchgate.net

Table 1: Stereoisomers of Tramadol

| Configuration | Enantiomeric Pair | Relationship | Commercial Form |

|---|---|---|---|

| (1R,2R) | Enantiomer of (1S,2S) | cis | Component of racemate |

| (1S,2S) | Enantiomer of (1R,2R) | cis | Component of racemate |

| (1R,2S) | Enantiomer of (1S,2R) | trans | Generally a minor product |

| (1S,2R) | Enantiomer of (1R,2S) | trans | Generally a minor product |

Influence of Stereochemistry on Distinct Pharmacological Activity Profiles

The (+)-enantiomer, or (1R,2R)-tramadol, is primarily responsible for the opioid-related effects. It is a more potent agonist of the µ-opioid receptor, with an affinity approximately 20 times higher than its (-) counterpart. wikipedia.org It also inhibits the reuptake of serotonin (B10506). acs.orgoup.com The primary metabolite of (+)-tramadol, (+)-O-desmethyl-tramadol (M1), is an even more potent µ-opioid receptor agonist. wikipedia.orgnih.gov

In contrast, the (-)-enantiomer, (1S,2S)-tramadol, primarily acts by inhibiting the reuptake of norepinephrine (B1679862). acs.orgoup.comdiva-portal.org Its affinity for the µ-opioid receptor is significantly lower than the (+)-form. wikipedia.org The combination of serotonin reuptake inhibition from the (+)-enantiomer and norepinephrine reuptake inhibition from the (-)-enantiomer results in a broader mechanism of action than either enantiomer would provide alone. wikipedia.orgnih.gov

Table 2: Pharmacological Profile of Tramadol Enantiomers

| Enantiomer | Primary Mechanism of Action | Receptor/Transporter Affinity |

|---|---|---|

| (+)-(1R,2R)-Tramadol | µ-opioid receptor agonist; Serotonin reuptake inhibitor. acs.orgnih.gov | High affinity for µ-opioid receptor. wikipedia.org |

| (-)-(1S,2S)-Tramadol | Norepinephrine reuptake inhibitor. acs.orgnih.gov | Low affinity for µ-opioid receptor. wikipedia.org |

Methods for Chiral Separation and Enantiomeric Excess Determination in Research Materials

The distinct pharmacological activities of tramadol's enantiomers necessitate the use of stereoselective analytical methods for their separation and quantification. Various techniques have been developed for the chiral separation of tramadol and its metabolites, primarily based on chromatography and electrophoresis.

High-Performance Liquid Chromatography (HPLC) is a widely used method. Chiral Stationary Phases (CSPs) are essential for this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective. For instance, a Chiralpak AD column, which contains amylose tris-(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used to separate the enantiomers of tramadol and its metabolite O-desmethyltramadol. oup.comoup.comresearchgate.net Another example is the Lux Cellulose-4 column, which can achieve separation of all enantiomers of tramadol and its major metabolites in under 15 minutes using a mobile phase of hexane (B92381) and ethanol (B145695) with diethylamine. mdpi.com

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency. Chiral selectors are added to the background electrolyte to facilitate separation. Cyclodextrins, such as carboxymethyl-β-cyclodextrin and maltodextrin, have been employed successfully as chiral selectors in CE methods for resolving tramadol enantiomers. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized. This method involves using a chiral column, such as one containing alkylated beta-cyclodextrins, to achieve enantioselective determination of tramadol and its metabolites in biological samples like urine. researchgate.net Classical salt resolution using chiral resolving agents like tartaric acid or mandelic acid is another approach to separate the diastereomers and enantiomers of tramadol. google.com

Table 3: Methods for Chiral Separation of Tramadol

| Method | Chiral Selector / Stationary Phase | Application Notes |

|---|---|---|

| HPLC | Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD). oup.comresearchgate.net | Separation of enantiomers of tramadol and O-desmethyltramadol in plasma. oup.com |

| HPLC | Lux Cellulose-4. mdpi.com | Isocratic elution for separating enantiomers in wastewater samples. mdpi.com |

| Capillary Electrophoresis (CE) | Carboxymethyl-β-CD. researchgate.net | Chiral separation of tramadol enantiomers. researchgate.net |

| Capillary Electrophoresis (CE) | Maltodextrin. nih.gov | Stability evaluation of tramadol enantiomers in tablets. nih.gov |

| GC-MS | Rt-betaDEXcst column (alkylated beta-cyclodextrins). researchgate.net | Stereoselective determination in human urine. researchgate.net |

| Classical Resolution | Mandelic acid, Tartaric acid. google.com | Separation of cis/trans diastereomers and enantiomers. google.com |

Crystallographic Analysis of (-)-Tramadol (B15223) Hydrochloride and its Enantiomeric Forms

The solid-state structure of tramadol hydrochloride has been elucidated through crystallographic analysis, primarily using synchrotron X-ray powder diffraction and single-crystal X-ray diffraction. researchgate.netcambridge.org Since the commercial product is a racemate of the (+)-(1R,2R) and (-)-(1S,2S) enantiomers, the crystal structure contains both in a 1:1 ratio. sci-hub.seacs.org

The cyclohexane ring within the tramadol cation adopts a slightly distorted chair conformation. researchgate.net Analysis of the co-crystal of tramadol hydrochloride with celecoxib (B62257) revealed an orthorhombic space group (Pna21), but it similarly contains both enantiomers of tramadol in a 1:1 ratio within the asymmetric unit. acs.org

Table 4: Crystallographic Data for Racemic Tramadol Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | cambridge.org |

| Space Group | Cc (#9) | researchgate.netcambridge.org |

| a (Å) | 9.68072(2) | researchgate.net |

| b (Å) | 19.19127(4) | researchgate.net |

| c (Å) | 9.28594(1) | researchgate.net |

| β (°) | 100.5923(1) | researchgate.net |

| Volume (ų) | 1695.795(5) | researchgate.net |

| Z (formula units/cell) | 4 | researchgate.netcambridge.org |

Molecular Mechanisms of Action of Tramadol Hydrochloride

Enantiomer-Specific Neurotransmitter Reuptake Inhibition

The two enantiomers of tramadol (B15222) exhibit distinct profiles in their ability to inhibit the reuptake of key neurotransmitters involved in pain modulation.

Norepinephrine (B1679862) Transporter (NET) Inhibition by (-)-Tramadol (B15223)

(-)-Tramadol is a potent inhibitor of the norepinephrine transporter (NET). nih.govnih.govcapes.gov.br This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, which is believed to contribute significantly to the analgesic effect of tramadol by modulating descending pain pathways. nih.govpharmgkb.org Studies have shown that (-)-tramadol is more potent in inhibiting norepinephrine reuptake compared to its (+) counterpart. core.ac.uk Research indicates that tramadol competitively inhibits NET function at desipramine-binding sites. nih.gov The inhibitory constant (Ki) of (-)-tramadol for the human norepinephrine transporter (hNET) has been reported to be 0.43 μM. d-nb.info Another study reported a Ki value of 1.08 µmol/l for (-)-tramadol's inhibition of norepinephrine uptake. core.ac.uk

Serotonin (B10506) Transporter (SERT) Inhibition

While the (+) enantiomer of tramadol is a more potent inhibitor of the serotonin transporter (SERT), (-)-tramadol also contributes to serotonin reuptake inhibition, albeit to a lesser extent. nih.govpharmgkb.orgwikipedia.org The inhibition of SERT by tramadol increases the levels of serotonin in the synapse, which also plays a role in pain modulation. drugbank.comfrontiersin.org Racemic tramadol has a binding affinity (Ki) for the human serotonin transporter (hSERT) of 1.19 μM. d-nb.info Positron Emission Tomography (PET) studies in nonhuman primates have demonstrated that tramadol can occupy both SERT and NET in a dose-dependent manner. nih.gov

Opioid Receptor Modulation by (-)-Tramadol and its Metabolites

The interaction of (-)-tramadol and its metabolites with opioid receptors is a key component of its mechanism of action, although its affinity is generally lower than that of traditional opioids.

Delta-Opioid Receptor (DOR) Interactions

(-)-Tramadol and its parent compound, racemic tramadol, demonstrate weak affinity for the delta-opioid receptor (DOR). drugbank.comgazimedj.comnih.gov Research indicates a Ki value of 57.6 µM for racemic tramadol at the DOR. gazimedj.comnih.govresearchgate.net While some studies suggest that O-desmethyl-tramadol has moderate potency as a DOR agonist, specific data on the (-)-M1 enantiomer's interaction with DOR is limited. plos.org

Kappa-Opioid Receptor (KOR) Interactions

Similar to its interaction with the DOR, (-)-tramadol has a weak affinity for the kappa-opioid receptor (KOR). drugbank.comgazimedj.comnih.gov The Ki value for racemic tramadol at the KOR has been reported as 42.7 µM. gazimedj.comnih.govresearchgate.net Some research suggests that tramadol demonstrates KOR binding in the absence of MOR or DOR binding. plos.org

| Compound/Metabolite | Target | Binding Affinity (Ki) |

| (-)-Tramadol | Norepinephrine Transporter (NET) | 0.43 µM d-nb.info / 1.08 µM core.ac.uk |

| Racemic Tramadol | Serotonin Transporter (SERT) | 1.19 µM d-nb.info |

| (-)-Tramadol | Mu-Opioid Receptor (MOR) | 24.8 µM d-nb.info |

| (-)-O-desmethyltramadol ((-)-M1) | Mu-Opioid Receptor (MOR) | 0.24 µM d-nb.info / 240 nM pharmgkb.orgresearchgate.netnih.gov |

| (+)-O-desmethyltramadol ((+)-M1) | Mu-Opioid Receptor (MOR) | 3.4 nM pharmgkb.orgresearchgate.netnih.gov |

| Racemic Tramadol | Mu-Opioid Receptor (MOR) | 2.4 µM pharmgkb.orgresearchgate.netnih.gov |

| Racemic Tramadol | Delta-Opioid Receptor (DOR) | 57.6 µM gazimedj.comnih.govresearchgate.net |

| Racemic Tramadol | Kappa-Opioid Receptor (KOR) | 42.7 µM gazimedj.comnih.govresearchgate.net |

Other Molecular Target Interactions of (-)-Tramadol Hydrochloride

Serotonin 5-HT2C Receptor Antagonism

This compound exhibits antagonist properties at the serotonin 5-HT2C receptor. wikipedia.orgmdpi.com This interaction is considered a significant component of its pharmacological activity. Research has demonstrated that tramadol, in pharmacologically relevant concentrations, competitively inhibits the effects of serotonin at 5-HT2C receptors. mdpi.com Both tramadol and its primary active metabolite, O-desmethyltramadol (M1), have been shown to possess inhibitory effects on these receptors. mdpi.comresearchgate.net

The mechanism involves the inhibition of 5-HT-induced chloride (Cl−) currents and the competitive displacement of serotonin from its binding sites on the 5-HT2C receptor. researchgate.netresearchgate.net This antagonism at the 5-HT2C receptor may contribute to the observed reduction in depressive and obsessive-compulsive symptoms in some patients. wikipedia.orgresearchgate.net The modulation of the 5-HT2C receptor is also linked to the regulation of dopamine (B1211576) release within the limbic system, suggesting a potential pathway for tramadol's influence on mood. researchgate.net

Table 1: Research Findings on this compound and 5-HT2C Receptor Interaction

| Finding | Description | Supporting Sources |

| Receptor Action | Acts as an antagonist at the 5-HT2C receptor. | wikipedia.orgmdpi.com |

| Active Compounds | Both tramadol and its metabolite O-desmethyltramadol (M1) inhibit 5-HT2C receptors. | mdpi.comresearchgate.net |

| Mechanism | Competitively inhibits serotonin's effects, blocks 5-HT-induced chloride currents, and displaces 5-HT from receptor binding sites. | mdpi.comresearchgate.netresearchgate.net |

| Potential Clinical Implication | May contribute to therapeutic effects on depression and obsessive-compulsive symptoms, possibly through modulation of dopamine release. | wikipedia.orgresearchgate.netresearchgate.net |

Muscarinic Acetylcholine (B1216132) Receptor Antagonism (M1, M3)

This compound also functions as an antagonist at muscarinic acetylcholine receptors, specifically the M1 and M3 subtypes. drugbank.comwikipedia.orgresearchgate.net This anticholinergic activity contributes to its broad mechanism of action. Studies have shown that tramadol inhibits the function of both M1 and M3 receptors. caldic.com In experimental models using Xenopus oocytes, tramadol was found to inhibit acetylcholine-induced currents at the M3 receptor and interfere with ligand binding. caldic.com

Interestingly, the effects of tramadol and its M1 metabolite differ at these receptors. While tramadol itself inhibits both M1 and M3 subtypes, its metabolite M1 primarily inhibits M1 receptor function with little to no effect on the M3 receptor. caldic.comjst.go.jp This suggests a differentiated activity profile between the parent compound and its metabolite, which may have distinct physiological consequences.

Table 2: Comparative Antagonism of Tramadol and its M1 Metabolite at Muscarinic Receptors

| Compound | M1 Receptor Interaction | M3 Receptor Interaction | Supporting Sources |

| Tramadol | Antagonist | Antagonist | wikipedia.orgcaldic.com |

| O-desmethyltramadol (M1) | Antagonist | Little to no effect | caldic.comjst.go.jp |

Alpha7 Nicotinic Acetylcholine Receptor Antagonism

The alpha7 (α7) nicotinic acetylcholine receptor (nAChR) is another target of this compound. wikipedia.org Research indicates that tramadol acts as a non-competitive antagonist at this receptor. researchgate.net In studies using bovine adrenal chromaffin cells and Xenopus oocytes expressing α7 receptors, tramadol was shown to inhibit nicotinic currents. nih.gov This inhibitory action was found to be independent of opioid receptors, as it was not affected by the opioid antagonist naloxone. nih.gov Tramadol's antagonism at the α7 nAChR leads to a reduction in nicotine-induced increases in cytosolic calcium concentrations, thereby inhibiting catecholamine secretion in a naloxone-insensitive manner. nih.gov

Table 3: Summary of this compound's Interaction with the α7 Nicotinic Acetylcholine Receptor

| Aspect | Finding | Supporting Sources |

| Receptor Action | Non-competitive antagonist. | researchgate.net |

| Cellular Effect | Inhibits nicotinic currents and suppresses nicotine-induced Ca2+ influx. | nih.gov |

| Opioid System Independence | The antagonist effect is not blocked by the opioid antagonist naloxone. | nih.gov |

| Functional Outcome | Inhibits catecholamine secretion from adrenal chromaffin cells. | nih.gov |

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

Table 4: Characteristics of this compound's Interaction with NMDA Receptors

| Characteristic | Description | Supporting Sources |

| Type of Interaction | Weak, non-competitive antagonist. | wikipedia.orgresearchgate.net |

| Proposed Mechanism | May reduce the expression of the NMDA GluN2B subunit. | researchgate.net |

| Potential Roles | Contributes to analgesia and may be involved in antidepressant-like effects. | avma.orgresearchgate.net |

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism and TRPA1 Inhibition

The interaction of this compound with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, is complex, with some conflicting findings in the scientific literature.

TRPV1 Interaction: Research into tramadol's effect on the TRPV1 receptor, also known as the capsaicin (B1668287) receptor, has yielded divergent results. One line of research, using Chinese hamster ovary (CHO) cells that overexpressed TRPV1, found that tramadol acts as a TRPV1 agonist. researchgate.netnih.gov In these studies, tramadol induced an increase in intracellular calcium, an effect that was blocked by a TRPV1 antagonist and showed desensitization upon repeated application, similar to the known agonist capsaicin. nih.gov This agonism is proposed to contribute to analgesia through the subsequent desensitization of afferent nerve fibers. researchgate.netnih.gov

Conversely, other studies using human embryonic kidney (HEK293) cells expressing human TRPV1 found that tramadol and its M1 metabolite did not activate the TRPV1 channel. researchgate.netnih.gov This discrepancy in findings has been attributed to the different cell lines used in the experiments. researchgate.netmdpi.com

TRPA1 Interaction: In contrast to the conflicting data on TRPV1, the evidence for tramadol's effect on the TRPA1 channel is more consistent. Multiple studies have demonstrated that both tramadol and its M1 metabolite act as inhibitors of the TRPA1 channel. wikipedia.orgresearchgate.netnih.gov In experiments using HEK293 cells, tramadol and M1 were shown to significantly suppress the increase in intracellular calcium and inward currents induced by a TRPA1 agonist. researchgate.netnih.gov This inhibition of TRPA1, a channel involved in sensing noxious stimuli, may play a role in the analgesic effects of tramadol. nih.gov

Table 5: Summary of Research on Tramadol's Interaction with TRPV1 and TRPA1 Channels

| Channel | Interaction Type | Experimental Evidence | Supporting Sources |

| TRPV1 | Agonist | Tramadol increased intracellular Ca2+ in TRPV1-expressing CHO cells, an effect blocked by a TRPV1 antagonist. | researchgate.netnih.gov |

| TRPV1 | No Agonist Activity | Tramadol did not activate TRPV1 or alter capsaicin-induced responses in TRPV1-expressing HEK293 cells. | researchgate.netnih.govmdpi.com |

| TRPA1 | Inhibitor / Antagonist | Tramadol and its M1 metabolite suppressed agonist-induced Ca2+ influx and inward currents in TRPA1-expressing HEK293 cells. | wikipedia.orgresearchgate.netnih.gov |

Receptor Binding and Functional Selectivity Studies of Tramadol Hydrochloride

Quantitative Receptor Binding Affinity (Ki) of (-)-Tramadol (B15223) and its Enantiomers

The affinity of a compound for a receptor, quantified by the inhibition constant (Ki), is a critical measure of its potential to elicit a biological response. In the context of tramadol (B15222), which is administered as a racemic mixture of its two enantiomers, (+)-tramadol and (-)-tramadol, understanding the individual binding profiles of each enantiomer is essential.

Mu-Opioid Receptor Binding Profiles and Potency

(-)-Tramadol exhibits a significantly lower affinity for the µ-opioid receptor (MOR) compared to its counterpart, (+)-tramadol. Research indicates that (-)-tramadol's binding affinity for the MOR is weak. scielo.brnih.gov Specifically, the Ki value for (-)-tramadol at the human µ-opioid receptor has been reported as 24.8 µM. d-nb.info In contrast, (+)-tramadol demonstrates a higher affinity for the MOR. scielo.brgazimedj.comnih.gov

Comparative Binding with Racemic Tramadol and (+)-O-Desmethyltramadol (M1)

When comparing the binding affinities of the tramadol enantiomers with racemic tramadol and its primary active metabolite, (+)-O-desmethyltramadol (M1), a clear hierarchy emerges. Racemic tramadol itself has a modest affinity for the µ-opioid receptor, with a reported Ki value of 2.1 µM to 2.4 µM. nih.govd-nb.infogazimedj.comnih.gov

The metabolite (+)-M1, however, displays a dramatically higher affinity for the µ-opioid receptor, with a Ki of 0.0034 µM (3.4 nM). d-nb.infonih.govresearchgate.net This affinity is approximately 700 times greater than that of the parent compound, racemic tramadol. d-nb.info The (-)-M1 metabolite also binds to the µ-opioid receptor with a Ki of 0.24 µM (240 nM), which is a higher affinity than (-)-tramadol itself but significantly lower than (+)-M1. d-nb.infonih.gov

| Compound | µ-Opioid Receptor Ki (µM) | Reference |

|---|---|---|

| (-)-Tramadol | 24.8 | d-nb.info |

| (+)-Tramadol | 1.33 | d-nb.info |

| Racemic Tramadol | 2.1 - 2.4 | nih.govd-nb.infogazimedj.comnih.gov |

| (+)-O-Desmethyltramadol (M1) | 0.0034 | d-nb.infonih.govresearchgate.net |

| (-)-O-Desmethyltramadol (M1) | 0.24 | d-nb.infonih.gov |

Agonist Potency (EC50) and Intrinsic Efficacy (Emax) at Opioid Receptors

Beyond binding affinity, the functional activity of a compound at a receptor is characterized by its potency (EC50) and intrinsic efficacy (Emax). EC50 represents the concentration of a ligand that produces 50% of the maximal possible effect, while Emax is the maximum response a ligand can elicit.

Studies using [35S]GTPγS binding assays, which measure G-protein activation upon receptor agonism, have shed light on the functional activity of tramadol and its metabolites. nih.gov These studies indicate that while (+)-M1 is a potent agonist at the µ-opioid receptor, (-)-tramadol itself shows very weak or no significant agonistic activity at this receptor. nih.gov The primary opioid-mediated effects of tramadol are largely attributed to its metabolite, (+)-M1. nih.govdrugbank.com The intrinsic efficacy of the metabolites follows the rank order of (+)-M1 > (+/-)-M5 > (-)-M1. nih.gov

| Compound | Agonist Potency (EC50) at µ-Opioid Receptor | Intrinsic Efficacy (Emax) at µ-Opioid Receptor | Reference |

|---|---|---|---|

| (-)-Tramadol | Data not prominently reported, considered very weak agonist | Data not prominently reported, considered very low | nih.gov |

| (+)-O-Desmethyltramadol (M1) | Reported as a potent agonist | Highest among metabolites | nih.gov |

| (-)-O-Desmethyltramadol (M1) | Lower potency than (+)-M1 | Lower efficacy than (+)-M1 | nih.gov |

Allosteric Modulation and Biased Agonism Considerations at Receptors

The concepts of allosteric modulation and biased agonism are crucial for a comprehensive understanding of ligand-receptor interactions. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and in doing so, they can alter the affinity or efficacy of the orthosteric ligand. biorxiv.orgmonash.edu Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. monash.edunih.gov

While specific studies detailing allosteric modulation or biased agonism of (-)-tramadol at the µ-opioid receptor are not extensively documented, the compound's dual mechanism of action, involving both weak opioid receptor interaction and more potent monoamine reuptake inhibition, highlights the complexity of its pharmacology beyond simple orthosteric receptor occupation.

Ligand-Receptor Interaction Dynamics and Conformational Changes

The interaction of a ligand with its receptor is a dynamic process that involves conformational changes in the receptor, leading to its activation or inhibition. For G protein-coupled receptors (GPCRs) like the µ-opioid receptor, agonist binding stabilizes an active conformation, which facilitates the binding and activation of intracellular G proteins. frontiersin.orgnih.gov

Molecular dynamics simulations and experimental studies have begun to unravel the intricacies of these interactions for various opioids. frontiersin.orgresearchgate.net For instance, the binding of an agonist can induce an outward movement of transmembrane helix 6 (TM6), a hallmark of GPCR activation. nih.gov The specific interactions between a ligand and key amino acid residues within the receptor's binding pocket determine the extent of this conformational change and, consequently, the ligand's efficacy. frontiersin.org

While detailed studies on the specific conformational changes induced by (-)-tramadol at the µ-opioid receptor are limited, due to its very low affinity, it is understood that its weak interaction would result in minimal stabilization of the active receptor state. The more significant ligand-receptor interaction for (-)-tramadol occurs at the norepinephrine (B1679862) transporter, where its binding inhibits the reuptake of norepinephrine.

Metabolic Pathways and Metabolite Characterization of Tramadol

Phase I Biotransformations

Phase I reactions introduce or expose functional groups on the tramadol (B15222) molecule, preparing it for subsequent Phase II conjugation or facilitating its excretion. The primary Phase I pathways for tramadol include O-demethylation, N-demethylation, cyclohexyl oxidation, oxidative N-dealkylation, and dehydration. tandfonline.comnih.govnih.gov

The O-demethylation of tramadol is a critical metabolic step, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. pharmgkb.orgnih.govnih.gov This reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the phenyl ring, resulting in the formation of the primary active metabolite, O-desmethyltramadol (M1). nih.govnih.govdrugbank.com The formation of M1 is stereoselective, with studies indicating that (-)-M1 levels are generally higher than (+)-M1 levels. nih.gov

The enzyme CYP2D6 is highly polymorphic, leading to significant inter-individual variability in the rate of M1 formation. nih.govcas.cz Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultra-rapid metabolizers, based on their CYP2D6 genotype. nih.govfrontiersin.org This genetic variation can significantly impact the pharmacokinetic profile of tramadol and the plasma concentrations of its active metabolite, M1. frontiersin.orgbrieflands.com For instance, poor metabolizers exhibit significantly lower plasma concentrations of M1 compared to extensive metabolizers. frontiersin.orgbrieflands.com

Table 1: Key Enzyme and Metabolite in O-Demethylation of (-)-Tramadol (B15223)

| Enzyme | Metabolite | Significance |

|---|---|---|

| CYP2D6 | O-desmethyltramadol (M1) | Primary active metabolite with higher affinity for µ-opioid receptors than the parent compound. drugbank.comnih.gov |

N-demethylation of tramadol is another major Phase I metabolic pathway, mediated by the cytochrome P450 enzymes CYP3A4 and CYP2B6. pharmgkb.orgnih.govsmpdb.ca This process involves the removal of a methyl group from the dimethylamino moiety, leading to the formation of N-desmethyltramadol (M2). nih.govnih.govdrugbank.com Unlike M1, the M2 metabolite is considered to be pharmacologically inactive. nih.govresearchgate.net

Table 2: Key Enzymes and Metabolite in N-Demethylation of (-)-Tramadol

| Enzymes | Metabolite | Significance |

|---|---|---|

| CYP3A4, CYP2B6 | N-desmethyltramadol (M2) | Inactive metabolite formed through the removal of a methyl group. nih.govresearchgate.net |

In addition to demethylation, tramadol can undergo oxidation of the cyclohexyl ring. tandfonline.comnih.govnih.gov This metabolic pathway leads to the formation of various hydroxylated metabolites. tandfonline.com Research has identified several hydroxycyclohexyl metabolites of tramadol, indicating that this is a significant route of biotransformation. tandfonline.comnih.gov These oxidative reactions contribute to the diversity of tramadol metabolites found in urine. tandfonline.com

Oxidative N-dealkylation is another identified metabolic pathway for tramadol. tandfonline.comnih.govnih.gov This process involves the oxidative removal of an alkyl group from the nitrogen atom of the dimethylamino group. researchgate.net This pathway can lead to the formation of radical intermediates. nih.govacs.org One of the metabolites formed through this pathway is tramadol-N-oxide. nih.govlgcstandards.com

Dehydration has also been identified as a metabolic pathway for tramadol. tandfonline.comnih.govnih.gov This reaction involves the removal of a water molecule from the tramadol structure. tandfonline.com Studies have characterized dehydrated metabolites of tramadol, confirming this as one of the routes of its biotransformation. tandfonline.comnih.gov

Phase II Biotransformations (Conjugation Reactions)

Following Phase I metabolism, tramadol and its metabolites can undergo Phase II conjugation reactions. pharmgkb.orgnih.gov These reactions involve the addition of endogenous molecules, such as glucuronic acid or sulfate, to the Phase I metabolites, increasing their water solubility and facilitating their excretion from the body. nih.govdrugbank.com

The primary conjugation reactions for tramadol metabolites are glucuronidation and sulfation. tandfonline.comnih.govfda.gov O-desmethyltramadol (M1) is a major substrate for glucuronidation, a reaction primarily catalyzed by the enzymes UGT2B7 and UGT1A8. pharmgkb.orgnih.gov The resulting glucuronide conjugates are then readily eliminated in the urine. nih.gov Sulfated conjugates of tramadol metabolites have also been identified, indicating that sulfation is another route of Phase II metabolism. tandfonline.comnih.gov In total, numerous conjugated metabolites, including seven glucuronides and five sulfates, have been characterized in human urine. tandfonline.comnih.gov

Glucuronidation of Metabolites

Glucuronidation is a significant Phase II metabolic pathway for tramadol metabolites. tandfonline.comnih.gov The primary active metabolite, O-desmethyltramadol (M1), undergoes glucuronidation to form inactive conjugates. nih.govresearchgate.net This process is mainly catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT2B7 and UGT1A8. nih.govresearchgate.net Studies have shown that UGT2B7 and UGT1A8 are the most active isoforms in the conjugation of M1. researchgate.net

Interestingly, the glucuronidation of O-desmethyltramadol is stereoselective. Human liver microsomes favor the glucuronidation of the (1S,2S)-enantiomer over the (1R,2R)-enantiomer. nih.gov Specifically, UGTs 1A7 through 1A10 show strict stereoselectivity for the (1R,2R)-enantiomer of O-desmethyltramadol. researchgate.net UGT2B7, while reacting with both enantiomers, shows a slight preference for the (1S,2S)-O-desmethyltramadol. nih.gov

Sulfation of Metabolites

Sulfation is another Phase II conjugation pathway for tramadol metabolites. tandfonline.comfda.gov This process involves the transfer of a sulfonate group to the metabolites. tandfonline.com Genetic variations in the sulfotransferase enzyme SULT1A3 can influence the rate of sulfation of O-desmethyltramadol. pharmgkb.org

Identification and Characterization of Novel and Known Metabolites (e.g., M1-M11 and Conjugates)

Following oral administration, tramadol is metabolized into numerous metabolites. nih.gov A total of 23 metabolites have been identified in human urine, consisting of 11 Phase I metabolites (M1-M11) and 12 conjugates (seven glucuronides and five sulfates). tandfonline.comnih.gov Among these, metabolites M1 through M5 were previously known, while M6 to M11 were newly identified. researchgate.net

The formation of these metabolites occurs through six main metabolic pathways:

O-demethylation

N-demethylation

Cyclohexyl oxidation

Oxidative N-dealkylation

Dehydration

Conjugation nih.gov

The major routes of metabolism appear to be O-demethylation, N-demethylation, and cyclohexyl oxidation. tandfonline.comnih.gov

Table 1: Identified Metabolites of (-)-Tramadol Hydrochloride

| Metabolite Type | Identified Metabolites |

| Phase I | M1 (O-desmethyltramadol), M2 (N-desmethyltramadol), M3 (N,N-didesmethyltramadol), M4, M5 (N,O-didesmethyltramadol), M6, M7, M8, M9, M10, M11 |

| Phase II (Conjugates) | Glucuronides: M12, M13, M14, M15, M16, M17, M18Sulfates: M19, M20, M21, M22, M23 |

Source: nih.govresearchgate.netmdpi.com

Enantioselective Metabolism of Tramadol and its Impact on Active Metabolites

Tramadol is administered as a racemic mixture of (+)- and (-)-enantiomers, both of which are pharmacologically active but through different mechanisms. drugbank.com The metabolism of tramadol is enantioselective, meaning the two enantiomers are metabolized at different rates and via different pathways. researchgate.net

The O-demethylation of tramadol to its primary active metabolite, O-desmethyltramadol (M1), is catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govfrontiersin.org This process is highly dependent on an individual's CYP2D6 genotype, which can lead to significant variability in the plasma concentrations of tramadol and its metabolites. nih.govfrontiersin.org Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. frontiersin.org

Studies have shown that plasma concentrations of both tramadol enantiomers are higher in poor metabolizers (PMs) compared to extensive metabolizers (EMs). nih.gov Conversely, the formation of the active metabolite (+)-M1 is significantly greater in EMs. nih.gov The levels of (-)-M1 are generally higher than (+)-M1. nih.gov The N-demethylation pathway, which produces the inactive metabolite M2, is also affected by CYP2D6 phenotype. nih.gov

Table 2: Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride |

| (+)-Tramadol | (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol |

| M1 | O-desmethyltramadol |

| M2 | N-desmethyltramadol |

| M3 | N,N-didesmethyltramadol |

| M5 | N,O-didesmethyltramadol |

| CYP2D6 | Cytochrome P450 2D6 |

| UGT | UDP-glucuronosyltransferase |

| SULT | Sulfotransferase |

Structure Activity Relationship Sar Studies of Tramadol Derivatives

SAR of Stereoisomers and their Contributions to Receptor Interactions

The (+) enantiomer of tramadol (B15222) is a more potent agonist of the µ-opioid receptor (MOR) and also inhibits the reuptake of serotonin (B10506). nih.govdrugbank.comtandfonline.com In contrast, the (-)-tramadol (B15223) enantiomer has a weaker affinity for the µ-opioid receptor but is a more potent inhibitor of norepinephrine (B1679862) reuptake. nih.govdrugbank.comnih.gov The primary metabolite of tramadol, O-desmethyltramadol (M1), particularly the (+)-M1 isomer, demonstrates a significantly higher affinity for the µ-opioid receptor than the parent compound, contributing substantially to the opioid-mediated analgesia. nih.govpainphysicianjournal.comgazimedj.com

The stereoselectivity of tramadol and its metabolites is also evident in their binding affinities for different opioid receptors. The (+) enantiomer shows higher affinity for µ-receptors compared to δ and κ receptors. nih.gov The (-)-enantiomer has an even lower affinity for µ and δ receptors. nih.gov This complementary action of the two enantiomers results in a broad-spectrum analgesic effect. nih.govnih.gov

Table 1: Receptor Binding Affinities (Ki, µM) of Tramadol Enantiomers

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |

|---|---|---|---|

| (+)-Tramadol | 1.33 nih.gov | 62.4 nih.gov | 54.0 nih.gov |

| (-)-Tramadol | 24.8 nih.gov | 213 nih.gov | 53.5 nih.gov |

Data sourced from studies on receptor binding assays.

SAR for Monoamine Reuptake Inhibition Potency and Selectivity

The monoaminergic activity of tramadol, involving the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, is a key component of its mechanism of action and is also stereoselective. nih.govnih.gov

Table 2: Monoamine Reuptake Inhibition (Ki, µM) of Tramadol Enantiomers

| Compound | Serotonin (5-HT) Uptake Inhibition | Norepinephrine (NE) Uptake Inhibition |

|---|---|---|

| (+)-Tramadol | 0.53 nih.gov | - |

| (-)-Tramadol | - | 0.43 nih.gov |

Data represents the Ki values for the inhibition of serotonin and norepinephrine uptake.

Impact of Chemical Substitutions on the Tramadol Scaffold

Modifications to the core structure of tramadol have been explored to understand the SAR and to develop analogs with improved pharmacological properties.

N-Substituted Analogues and their Receptor Affinities

Substitution on the nitrogen atom of the tramadol scaffold significantly influences receptor affinity and activity. Research into N-phenylalkyl substituted tramadol derivatives has revealed that the nature of the substituent is critical. sci-hub.senih.gov Unlike morphine, where bulky N-substitutions can enhance opioid activity, the SAR for tramadol appears to be different. nih.gov For instance, the N-phenylethyl tramadol derivative showed reduced activity compared to tramadol itself. sci-hub.se The length of the linker between the nitrogen atom and a substituted phenyl group can also affect the affinity for the µ-opioid receptor, with shorter linkers generally being more favorable. sci-hub.se

Modifications to the Cyclohexyl Ring

The cyclohexyl ring is a key structural feature of tramadol. While specific studies focusing solely on modifications to this ring are less common in readily available literature, its conformation and the orientation of its substituents (the dimethylaminomethyl and hydroxyl groups) are critical for receptor binding and activity. The cis-relationship between the 2-[(dimethylamino)methyl] group and the 1-hydroxyl group is a defining feature of the clinically used tramadol isomer. acs.org

Phenyl Group Substitutions

Substitutions on the m-methoxyphenyl group of the tramadol scaffold can significantly alter its pharmacological profile. The phenolic hydroxyl group in the active metabolite, M1, is crucial for high-affinity µ-opioid receptor binding. sci-hub.se This is a key difference from the parent compound, which has a methoxy (B1213986) group at this position. sci-hub.se Studies on other substitutions on the phenyl ring have shown that modifications can impact both opioid receptor affinity and monoamine reuptake inhibition. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its interaction with target receptors. scholarsresearchlibrary.com

Pharmacophore Modeling and Ligand Design Principles for (-)-Tramadol Analogues

Pharmacophore modeling and 3D-QSAR studies have been employed to understand the key structural features required for the activity of tramadol analogs and to guide the design of new compounds. nih.govkfu.edu.sa These models have identified the crucial elements for µ-opioid receptor binding, which include the protonated amine, the hydroxyl group, and the aromatic ring. sci-hub.seresearchgate.net

Molecular docking studies have shown that the active metabolite M1 shares common pharmacophore features and a similar binding mode at the µ-opioid receptor with morphine. sci-hub.senih.gov The substituents on the nitrogen atom of both compounds are oriented towards a common hydrophobic pocket within the receptor. nih.gov These computational approaches are valuable tools for predicting the activity of new tramadol derivatives and for designing ligands with specific receptor affinity and selectivity profiles.

In Vitro Pharmacological Investigations of Tramadol Hydrochloride

Cellular Assays for Receptor Activation and Signal Transduction Pathways (e.g., [35S]GTPγS binding assays)

The opioid activity of tramadol (B15222) is primarily mediated by its metabolite, O-desmethyltramadol (M1), with the parent compound showing significantly lower affinity for opioid receptors. nih.govfda.gov In vitro binding assays using cloned human µ-opioid receptors (hMOR) expressed in Chinese hamster ovary (CHO) cells have quantified these interactions. While racemic tramadol binds to the µ-opioid receptor with a Ki of 2.4 µM, the affinity of its metabolites is considerably higher. pharmgkb.orgresearchgate.net

Specifically, the (-)-M1 metabolite shows an affinity (Ki) for the human µ-opioid receptor of 240 nM. pharmgkb.orgresearchgate.net This is substantially weaker than the affinity of the (+)-M1 metabolite (Ki = 3.4 nM). pharmgkb.orgresearchgate.net

Functional assays, such as those measuring agonist-induced stimulation of [35S]GTPγS binding, provide insight into the efficacy and potency of these compounds at the receptor. These assays have revealed that (-)-M1 possesses agonistic activity at the µ-opioid receptor. pharmgkb.orgresearchgate.net However, its intrinsic efficacy is lower than that of the (+)-M1 metabolite. pharmgkb.orgresearchgate.net Studies in Xenopus oocytes expressing cloned human µ-opioid receptors have also demonstrated that both tramadol and its M1 metabolite can directly evoke receptor activation, though at higher concentrations compared to standard agonists like DAMGO. nih.gov

Data adapted from studies on human and rat receptors. nih.gov

Functional Assays for Neurotransmitter Reuptake Inhibition in Synaptosomal or Cellular Models

A key component of tramadol's mechanism is the inhibition of monoamine reuptake, a function that is stereoselectively distributed between its enantiomers. nih.govresearchgate.net In vitro experiments using synaptosomes have been instrumental in defining these roles.

(-)-Tramadol (B15223) is a more potent inhibitor of norepinephrine (B1679862) (noradrenaline) reuptake compared to its counterpart. avenuetx.comresearchgate.netnih.gov In contrast, (+)-tramadol is a more effective inhibitor of serotonin (B10506) (5-HT) reuptake. avenuetx.comnih.gov This functional division means that (-)-tramadol is primarily responsible for the noradrenergic activity of the racemic drug. wikipedia.orgfrontiersin.org Studies using rat brain synaptosomes have confirmed that (-)-tramadol has a higher affinity for the norepinephrine transporter (NET) than the (+)-enantiomer. nih.gov Positron Emission Tomography (PET) studies in nonhuman primates have shown that racemic tramadol administration leads to a dose-dependent occupancy of both serotonin transporters (SERT) and norepinephrine transporters (NET) in the brain, with both transporters being blocked by over 70% at high doses. nih.govoup.com

Data from in vitro functional uptake assays at human transporters. nih.gov

Enzyme Inhibition Studies (e.g., Cytochrome P450 enzymes)

(-)-Tramadol hydrochloride, as part of the racemic mixture, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. fda.govwikipedia.org The key enzymes involved are CYP2D6 and CYP3A4. fda.govnih.gov

CYP2D6 is responsible for the O-demethylation of tramadol to its pharmacologically active metabolite, O-desmethyltramadol (M1). nih.govpatsnap.com This metabolic pathway is critical, as M1 has a much higher affinity for the µ-opioid receptor than the parent compound. nih.gov CYP3A4 and CYP2B6 are involved in the N-demethylation of tramadol to form the M2 metabolite (N-desmethyltramadol). wikipedia.orgnih.gov

In vitro studies using human liver microsomes indicate that tramadol itself can act as an inhibitor of CYP2D6. fda.gov This creates the potential for drug-drug interactions. The co-administration of other drugs that are potent inhibitors of CYP2D6, such as quinidine (B1679956) or fluoxetine, can result in increased plasma concentrations of tramadol and decreased concentrations of the active M1 metabolite. fda.govfda.gov Conversely, inducers of CYP3A4, like carbamazepine, can increase the metabolism of tramadol, potentially reducing its efficacy. nih.gov The inhibitory potential is generally attributed to the racemic mixture, with specific inhibitory constants for the individual enantiomers being less commonly reported.

Assessment of (-)-Tramadol's Effects on Specific Ion Channels and Transporters

Studies utilizing the whole-cell patch-clamp technique on cells expressing specific human sodium channels have shown that racemic tramadol blocks voltage-gated sodium channels Nav1.7 and Nav1.5 in a concentration- and use-dependent manner. nih.govbiomolther.org This action is similar to that of local anesthetics, where the drug shows a higher affinity for the inactivated state of the channel. nih.gov

Furthermore, the effect of tramadol enantiomers on L-type calcium channels (ICa-L) has been investigated in isolated rat cardiac myocytes. These studies demonstrated that both (+)- and (-)-tramadol (at 200 µM) significantly decreased the L-type calcium current by approximately 60%, indicating a non-enantiomer-specific blockade of these channels. scielo.br Other research suggests that tramadol may also inhibit muscarinic, nicotinic acetylcholine (B1216132), and serotonin receptors. nih.govcaldic.comresearchgate.net

Computational and Modeling Studies of Tramadol Hydrochloride

Molecular Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding modes of ligands to their protein targets.

The analgesic effects of tramadol (B15222) are, in part, mediated by its interaction with opioid receptors. While tramadol itself is a weak agonist, its primary active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the µ-opioid receptor (MOR). Molecular modeling studies have shown that the M1 metabolite and morphine share similar binding modes within the MOR active site, with a key interaction involving the ASP147 residue.

Tramadol is administered as a racemic mixture, and its enantiomers display different affinities for opioid receptors. The (+)-enantiomer and its metabolite (+)-M1 are primarily responsible for the agonistic activity at the MOR. In contrast, studies on the binding of racemic tramadol have indicated some interaction with the kappa-opioid receptor (KOR), though it demonstrates weak or no significant binding to the delta-opioid receptor (DOR). Specific computational docking studies detailing the binding energy and precise interactions of the (-)-tramadol (B15223) enantiomer with MOR, DOR, and KOR are not extensively detailed in publicly available literature, with most studies focusing on the more potent (+)-M1 metabolite or the racemic mixture.

The dual-action mechanism of tramadol involves the inhibition of monoamine reuptake, which contributes significantly to its analgesic effect. The (-)-enantiomer of tramadol is primarily responsible for the inhibition of norepinephrine (B1679862) reuptake by binding to the norepinephrine transporter (NET).

Computational studies have provided insights into how tramadol interacts with these transporters. For instance, structural analysis of a dopamine (B1211576) transporter engineered to mimic NET (dDATNET) revealed that the methoxyphenyl group of tramadol fits into the primary binding site, overlapping with the binding pose of norepinephrine itself. The aromatic moiety of tramadol is thought to interact with subsites within the transporter's binding pocket, which is crucial for its inhibitory activity. While detailed docking scores and a comprehensive list of interacting residues for (-)-tramadol with human NET and the serotonin (B10506) transporter (SERT) are not consistently reported, these models suggest a competitive binding mechanism.

The metabolism of tramadol is stereoselective and primarily carried out by the cytochrome P450 enzymes CYP2D6 and CYP3A4. CYP2D6 is responsible for the O-demethylation of tramadol to its active metabolite M1, while CYP3A4 and CYP2B6 are involved in the N-demethylation to the inactive metabolite M2.

Molecular docking simulations have been employed to investigate the interaction of tramadol with these enzymes. A study using a model of the Drosophila melanogaster CYP2D6 enzyme docked with tramadol reported a favorable binding affinity. The simulation identified key interactions responsible for the stable binding of the molecule within the enzyme's active site.

| Parameter | Value/Description |

| Enzyme | CYP2D6 (Drosophila melanogaster model) |

| Ligand | Tramadol |

| Docking Score | -4.581 kcal/mol |

| Key Interactions | Hydrogen bond between the hydroxyl group of tramadol and the C=O groups of residues Glu 128 and Lys 264. |

Table 1: Results of a Molecular Docking Study of Tramadol with a CYP2D6 Model. gsconlinepress.comresearchgate.netgsconlinepress.com

It is important to note that these findings are based on a model of an insect enzyme, and while it provides valuable insights, the specific interactions and binding energies may differ in human CYP enzymes. gsconlinepress.comgsconlinepress.com Computational studies specifically detailing the docking of (-)-tramadol hydrochloride into human CYP2D6 and CYP3A4 are limited in the available literature.

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In pharmacology, MD simulations provide a dynamic view of how a ligand interacts with its receptor, revealing conformational changes, binding pathways, and the stability of the ligand-receptor complex that static docking models cannot capture. nih.govmdpi.com

For opioid receptors, MD simulations have been instrumental in understanding the complex process of receptor activation. nih.gov These simulations can characterize the subtle conformational shifts that occur when an agonist binds, leading to the initiation of downstream signaling cascades. They can also help to elucidate the dynamics of ligand entry and exit from the binding pocket and identify allosteric sites that may modulate receptor function. While the principles of MD simulations are well-established and have been applied broadly to the study of G-protein coupled receptors like the opioid receptors, specific, detailed MD simulation studies focusing on the interaction of this compound with its target receptors and enzymes are not extensively documented in the current body of scientific literature. Such studies would be valuable to fully understand the dynamic nature of its binding and the resulting pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analgesic Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, untested compounds and guide the design of more effective drugs.

The development of a robust QSAR model for the analgesic potency of tramadol and its derivatives would involve compiling a dataset of compounds with known analgesic activities and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecules, such as their size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that best correlates these descriptors with the observed activity. While QSAR studies have been successfully applied to develop predictive models for the analgesic and anti-inflammatory activities of various chemical series, a specific QSAR model focused on predicting the analgesic potency of this compound and its derivatives is not prominently featured in the available scientific literature. sciforum.netnih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods

The ADME properties of a drug candidate are critical for its success, as they determine its bioavailability, duration of action, and potential for toxicity. In silico methods for predicting ADME properties have become an integral part of the early drug discovery process, allowing for the rapid screening of large numbers of compounds and reducing the reliance on costly and time-consuming experimental assays. nih.govaudreyli.com

A variety of computational tools and models are available to predict key ADME parameters. springernature.com These include:

Absorption: Prediction of properties like aqueous solubility, intestinal absorption, and blood-brain barrier permeability.

Distribution: Estimation of plasma protein binding and the volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes and prediction of metabolic stability.

Excretion: Prediction of clearance rates and routes of elimination.

Computational Crystallography and Density Functional Theory (DFT) Optimization

Computational chemistry provides powerful tools for elucidating and refining the three-dimensional structures of pharmaceutical compounds. In the case of this compound, computational crystallography and Density Functional Theory (DFT) have been employed to complement experimental data, offering a deeper understanding of its solid-state conformation and molecular geometry.

Research Findings

The crystal structure of tramadol hydrochloride has been determined and refined using synchrotron X-ray powder diffraction data, with subsequent optimization through DFT techniques. cambridge.orgresearchgate.netresearchgate.net These studies have established that the compound crystallizes in the monoclinic space group Cc. cambridge.orgresearchgate.net A geometry optimization was performed using the B3LYP functional, a common method in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. cambridge.orgnih.gov

The results from the DFT optimization show excellent agreement with the experimentally refined structure, which provides strong evidence for the accuracy of the determined structure. cambridge.org The root-mean-square (rms) deviation for the non-hydrogen atoms between the experimental and optimized structures was found to be a mere 0.064 Å. cambridge.org This close correlation underscores the predictive power of DFT in refining crystallographic data.

The computational analysis also revealed key aspects of the molecule's conformation and intermolecular interactions. The solid-state conformation of the tramadol cation is notably different from its minimum-energy conformation in an aqueous environment. cambridge.orgresearchgate.net The crystal packing is stabilized by a network of hydrogen bonds. Specifically, N–H···Cl and O–H···Cl hydrogen bonds create a zigzag chain along the c-axis. cambridge.orgresearchgate.net

The detailed crystallographic parameters determined from these combined experimental and computational studies are summarized below.

| Parameter | Value |

|---|---|

| Formula | C16H26NO2Cl |

| Space Group | Cc (#9) |

| a (Å) | 9.68072(2) |

| b (Å) | 19.19127(4) |

| c (Å) | 9.28594(1) |

| β (°) | 100.5923(1) |

| Volume (ų) | 1695.795(5) |

| Z | 4 |

DFT calculations also provide precise information on molecular geometry, such as bond lengths and angles. These theoretical values can be compared with experimental data to validate the computational model. For instance, the N–CH₃ bond lengths in the 2-(dimethylamino)methyl group have been a subject of such comparisons.

| Parameter | Description | Value (Å) | Source |

|---|---|---|---|

| N–CH₃ Bond Length | Bond length in the 2-(dimethylamino)methyl group | 1.475 | researchgate.net |

| N–CH₃ Bond Length | Bond length in the 2-(dimethylamino)methyl group | 1.487 | researchgate.net |

These computational studies are crucial for accurately defining the structural and electronic properties of this compound at a molecular level, providing a solid foundation for understanding its physicochemical characteristics.

Advanced Analytical Methodologies for Tramadol Hydrochloride

Chiral Separation Techniques for Enantiomeric Purity Assessment

The therapeutic and pharmacological properties of tramadol (B15222) are stereospecific, with the (+) and (-) enantiomers exhibiting different mechanisms of action. acs.org Therefore, ensuring the enantiomeric purity of (-)-Tramadol (B15223) Hydrochloride is paramount. This is achieved through various chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric purity assessment of tramadol. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Research Findings:

A direct enantio- and chemo-selective HPLC method has been developed for the simultaneous separation of the enantiomers of tramadol and its active metabolite, O-desmethyltramadol (M1). uniroma1.it This was achieved using an immobilized-type amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) chiral stationary phase. uniroma1.it Another study detailed a method for the simultaneous enantiomeric separation of ezetimibe (B1671841) and tramadol on a Chiralpak-ASH column, demonstrating the versatility of chiral HPLC. researchgate.net The enantiomeric purity of (-)-Tramadol can be determined with high accuracy, with studies showing the ability to achieve a diastereomeric excess (de) of over 99.5%. google.com The limits of quantification for the (+)/(-)-enantiomers of tramadol have been reported to be 1.14/1.16 μg mL–1, respectively, using a green mobile phase of ethanol-water-diethylamine. uniroma1.it

Table 1: Chiral HPLC Method Parameters for Tramadol Enantiomer Separation

| Parameter | Condition 1 researchgate.net | Condition 2 uniroma1.it |

| Stationary Phase | Chiralpak-ASH (150 x 4.6 mm, 3 µm) | Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile: Methanol (B129727): Diethylamine: Formic Acid (99/1.0/0.1/0.1% v/v/v/v) | Ethanol-Water-Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 1.0 ml/min | 1 ml min–1 |

| Detection | 225 nm | 270 nm |

| Retention Time (S-TRA) | 4.01 min | Not specified |

| Retention Time (R-TRA) | 4.50 min | Not specified |

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the chiral separation of tramadol enantiomers. This technique relies on the differential migration of enantiomers in an electric field, facilitated by the addition of a chiral selector to the background electrolyte.

Research Findings:

Capillary zone electrophoresis (CZE) has been successfully applied to the enantiomeric resolution of racemic tramadol and its phase I metabolites. capes.gov.brnih.gov Carboxymethyl-β-cyclodextrin (CM-β-CD) is a commonly used chiral selector. researchgate.net Optimization of parameters such as buffer pH, chiral selector concentration, temperature, and applied voltage is crucial for achieving baseline separation. researchgate.net One study achieved baseline resolution of tramadol and its metabolites in under 30 minutes using a 50 mM phosphate (B84403) buffer (pH 2.5) containing 5 mM of carboxymethylated beta-cyclodextrin. nih.gov Another method utilized 25 mM sodium tetraborate (B1243019) buffer at pH 11.0 with 5 mM CM-β-CD. researchgate.net

Table 2: Optimized Conditions for Chiral CE of Tramadol Enantiomers researchgate.net

| Parameter | Optimal Condition |

| Buffer | 25 mM Sodium Tetraborate |

| pH | 11.0 |

| Chiral Selector | 5 mM Carboxymethyl-β-CD |

| Voltage | +17.5 kV |

| Temperature | 15 °C |

| Injection | 30 mbar/1 s (hydrodynamic) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomers

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the determination of tramadol enantiomers, particularly in biological matrices. oup.com This technique often requires derivatization of the analytes to enhance their volatility and chromatographic properties.

Research Findings:

A GC-MS assay has been developed for the stereoselective determination of tramadol and its active metabolite O-desmethyltramadol in human urine. capes.gov.br This method employed a Rt-βDEXcst column containing alkylated beta-cyclodextrins as a chiral selector. capes.gov.br The method demonstrated linearity over a concentration range of 0.1–20 μg/mL. capes.gov.br Another study developed a GC/MS method for determining tramadol and O-desmethyltramadol in human plasma with a limit of quantification of 10 ng/mL for tramadol. nih.gov

Table 3: GC-MS Method Validation for Tramadol Enantiomers researchgate.net

| Parameter | Tramadol | O-desmethyltramadol |

| Linearity Range | 10 to 200 ng/mL | 7.5 to 300 ng/mL |

| Accuracy | >95% | >95% |

| Intra-day Precision (RSD%) | ≤4.83% | ≤4.68% |

| Inter-day Precision (RSD%) | ≤4.83% | ≤4.68% |

| Extraction Recovery | 97.6±1.21% | 96.3±1.66% |

Spectroscopic Characterization Methods for Structural Elucidation and Purity Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of (-)-Tramadol Hydrochloride and assessing its purity by identifying and quantifying any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, HSQC-TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. 1H and 13C NMR provide detailed information about the carbon-hydrogen framework, while two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) reveal connectivity between protons and carbons.

Research Findings:

The complete structure of tramadol has been deduced from detailed analyses of 1H-NMR and 13C-NMR data, along with two-dimensional NMR data such as H-H correlation spectroscopy (COSY) and heteronuclear multiple bond connectivity (HMBC). google.com 13C NMR spectroscopy was instrumental in the initial structural elucidation of the cis- and trans-racemates of tramadol. acs.org Isotope Ratio Monitoring by 13C NMR (irm-13C NMR) has also been utilized to study tramadol, requiring purified samples for accurate measurements. nih.gov

Mass Spectrometry (MS and MS/MS) for Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC) and used in tandem (MS/MS), is the gold standard for identifying and quantifying metabolites of tramadol.

Research Findings:

The metabolism of tramadol is extensive, and various mass spectrometric instruments are used for metabolite profiling. nih.gov High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide accurate mass measurements, which aids in the identification of unknown metabolites. nih.govijpsjournal.com Triple quadrupole (QqQ) mass spectrometers are used for sensitive and specific quantification of known metabolites through techniques like product ion scanning. nih.govijpsjournal.com LC/MS and LC/MS/MS measurements have been instrumental in identifying previously unreported metabolites of tramadol. nih.govscilit.com The primary metabolites of tramadol include O-desmethyltramadol (M1), N-desmethyltramadol (M2), and O-demethyl-N-demethyltramadol (M5). nih.gov

Table 4: Common Tramadol Metabolites

| Metabolite | Abbreviation |

| O-desmethyltramadol | M1 |

| N-desmethyltramadol | M2 |

| N,N-didesmethyltramadol | M3 |

| N-bis-demethyl tramadol | M4 |

| O-demethyl-N-demethyl tramadol | M5 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental tools for the structural elucidation and quantification of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide characteristic spectral data based on the molecule's interaction with electromagnetic radiation.